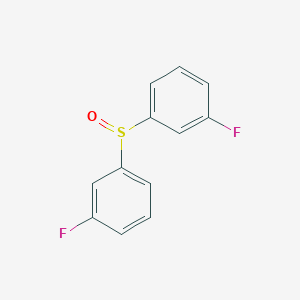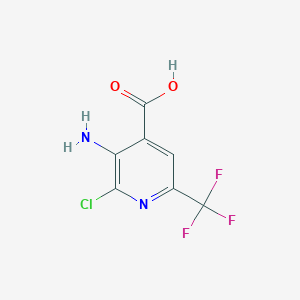
3-Amino-2-chloro-6-(trifluoromethyl)isonicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-2-chloro-6-(trifluoromethyl)-4-Pyridinecarboxylic acid is a chemical compound with the molecular formula C7H4ClF3N2O2. It is a derivative of pyridine, characterized by the presence of amino, chloro, and trifluoromethyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-2-chloro-6-(trifluoromethyl)-4-Pyridinecarboxylic acid typically involves multi-step processesThe amino group is then introduced through a nucleophilic substitution reaction .
Industrial Production Methods: In industrial settings, the production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial to achieving high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 3-amino-2-chloro-6-(trifluoromethyl)-4-Pyridinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .
Applications De Recherche Scientifique
3-amino-2-chloro-6-(trifluoromethyl)-4-Pyridinecarboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-amino-2-chloro-6-(trifluoromethyl)-4-Pyridinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, making it a potent inhibitor or activator of various biological pathways. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
- 3-amino-2-chloro-6-(trifluoromethyl)pyridine
- 2-chloro-6-(trifluoromethyl)-3-pyridylamine
- 2-chloro-3-amino-5-(trifluoromethyl)pyridine
Comparison: Compared to these similar compounds, 3-amino-2-chloro-6-(trifluoromethyl)-4-Pyridinecarboxylic acid is unique due to the presence of the carboxylic acid group, which imparts additional reactivity and potential for forming derivatives. This makes it particularly valuable in the synthesis of pharmaceuticals and agrochemicals .
Propriétés
Formule moléculaire |
C7H4ClF3N2O2 |
|---|---|
Poids moléculaire |
240.57 g/mol |
Nom IUPAC |
3-amino-2-chloro-6-(trifluoromethyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H4ClF3N2O2/c8-5-4(12)2(6(14)15)1-3(13-5)7(9,10)11/h1H,12H2,(H,14,15) |
Clé InChI |
GOJYGFFUECFKBS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(N=C1C(F)(F)F)Cl)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


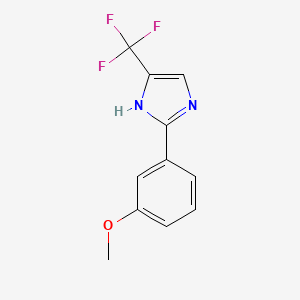
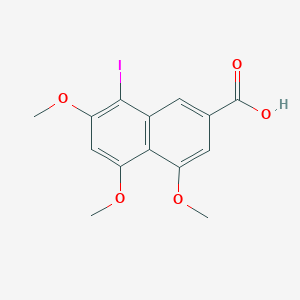
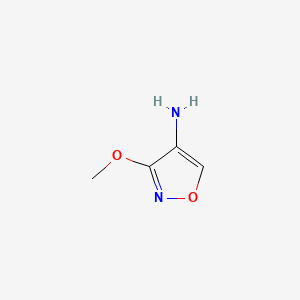

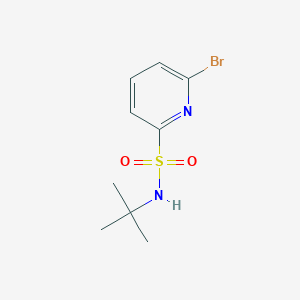
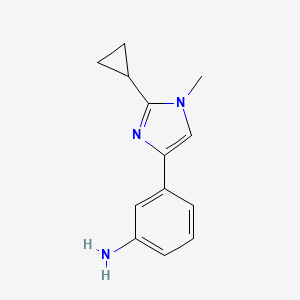
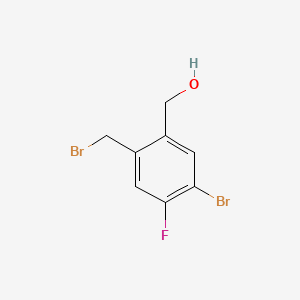
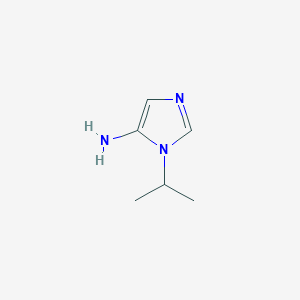
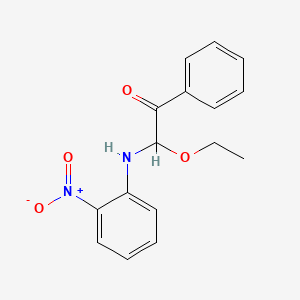
![5-[3-[(Trifluoroacetyl)amino]propyl]uridine](/img/structure/B13924694.png)

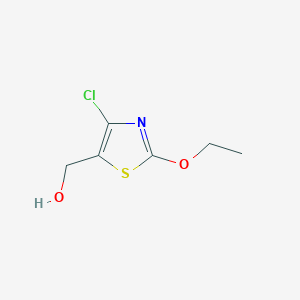
![[(2S,3R,4R,5R)-3-acetamido-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13924710.png)
